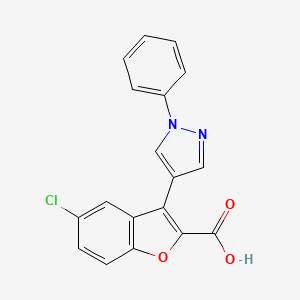![molecular formula C17H26NOP B14342416 3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile CAS No. 106104-99-8](/img/structure/B14342416.png)
3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Di(bicyclo[221]heptan-2-yl)phosphoryl]propanenitrile is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile typically involves multiple steps, starting with the preparation of bicyclo[2.2.1]heptane derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Applications De Recherche Scientifique
3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially modulating the activity of enzymes or receptors. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups.
Camphor: A well-known bicyclic compound with applications in medicine and industry.
Norbornane derivatives: These compounds have a similar bicyclic framework and are used in various chemical applications.
Uniqueness
3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile is unique due to its specific functional groups and potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
106104-99-8 |
|---|---|
Formule moléculaire |
C17H26NOP |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
3-[bis(2-bicyclo[2.2.1]heptanyl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C17H26NOP/c18-6-1-7-20(19,16-10-12-2-4-14(16)8-12)17-11-13-3-5-15(17)9-13/h12-17H,1-5,7-11H2 |
Clé InChI |
WIUDJHUXAQTLKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2P(=O)(CCC#N)C3CC4CCC3C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


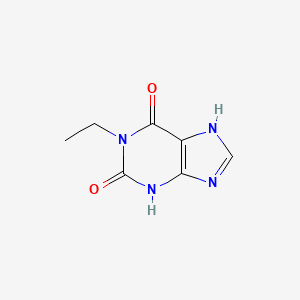

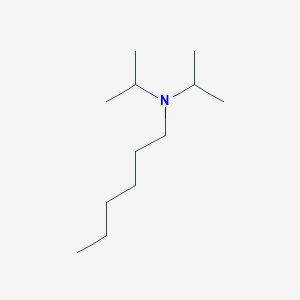
![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)
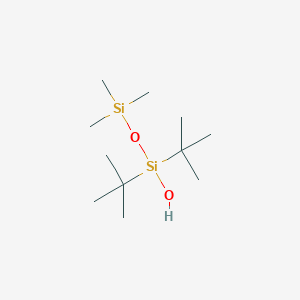

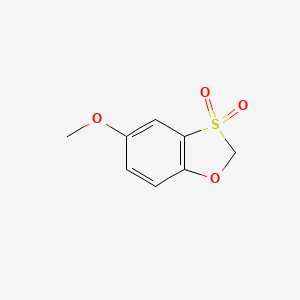
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
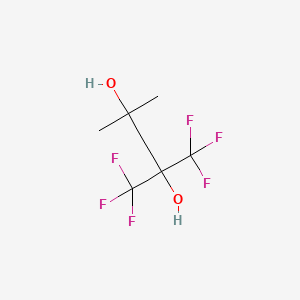
![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
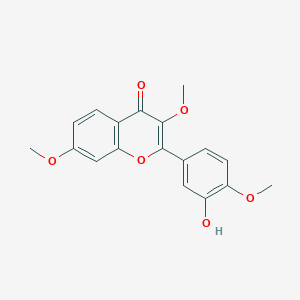
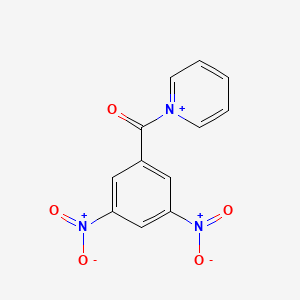
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
